Saicar

Vue d'ensemble

Description

Phosphoribosylaminoimidazolesuccinocarboxamide, communément appelé SAICAR, est un intermédiaire dans la voie de biosynthèse des nucléotides puriques de novo. Il joue un rôle crucial dans la formation des purines, qui sont des composants essentiels de l'ADN et de l'ARN. Le composé est formé par la conversion de l'adénosine triphosphate, du L-aspartate et du 5-aminoimidazole-4-carboxyribonucléotide par l'enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthétase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Phosphoribosylaminoimidazolesuccinocarboxamide est synthétisé par une réaction biochimique impliquant l'adénosine triphosphate, le L-aspartate et le 5-aminoimidazole-4-carboxyribonucléotide. L'enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthétase catalyse cette réaction, ce qui entraîne la formation de phosphoribosylaminoimidazolesuccinocarboxamide, d'adénosine diphosphate et de phosphate .

Méthodes de production industrielle

La production industrielle de phosphoribosylaminoimidazolesuccinocarboxamide implique généralement l'utilisation de la technologie de l'ADN recombinant pour produire l'enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthétase en grande quantité. Cette enzyme est ensuite utilisée pour catalyser la réaction entre l'adénosine triphosphate, le L-aspartate et le 5-aminoimidazole-4-carboxyribonucléotide dans des conditions contrôlées afin de produire du phosphoribosylaminoimidazolesuccinocarboxamide .

Analyse Des Réactions Chimiques

Types de réactions

Phosphoribosylaminoimidazolesuccinocarboxamide subit principalement des réactions biochimiques dans le cadre de la voie de biosynthèse des purines. Ces réactions incluent :

Réactions de condensation : La formation de phosphoribosylaminoimidazolesuccinocarboxamide elle-même est une réaction de condensation impliquant l'adénosine triphosphate, le L-aspartate et le 5-aminoimidazole-4-carboxyribonucléotide.

Réactions d'hydrolyse : Le composé peut subir une hydrolyse pour produire ses molécules constitutives.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse de phosphoribosylaminoimidazolesuccinocarboxamide comprennent l'adénosine triphosphate, le L-aspartate et le 5-aminoimidazole-4-carboxyribonucléotide. La réaction est généralement réalisée dans un milieu aqueux à pH et température physiologiques, l'enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthétase agissant comme catalyseur .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le phosphoribosylaminoimidazolesuccinocarboxamide comprennent l'adénosine diphosphate et le phosphate, en plus du composé lui-même .

Applications de la recherche scientifique

Phosphoribosylaminoimidazolesuccinocarboxamide a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Phosphoribosylaminoimidazolesuccinocarboxamide exerce ses effets en participant à la voie de biosynthèse des nucléotides puriques de novo. Il active la pyruvate kinase isoforma M2 de manière sélective à l'isozyme, favorisant la survie des cellules cancéreuses dans des conditions de glucose limité . Le composé se lie à la pyruvate kinase isoforma M2, stimulant son activité et améliorant la reprogrammation métabolique des cellules cancéreuses .

Applications De Recherche Scientifique

Role in Cancer Metabolism

1.1 Activation of Pyruvate Kinase M2 (PKM2)

SAICAR plays a crucial role in regulating the activity of PKM2, an enzyme that is pivotal for glycolysis and cellular metabolism, especially in cancer cells. Research indicates that this compound enhances PKM2's activity under glucose-limiting conditions, promoting cancer cell survival. The effective concentration at which this compound activates PKM2 is approximately 0.3 mM, leading to a significant increase in its catalytic turnover and a decrease in the Michaelis constant for phosphoenolpyruvate (PEP) from ~2 mM to ~0.1 mM . This activation mechanism links metabolic status with proliferative signaling in cancer cells.

1.2 Cancer Cell Survival

In glucose-starved environments, elevated levels of this compound have been shown to improve cell survival rates. For instance, studies demonstrate that cells with increased this compound concentrations exhibit better survival compared to those with reduced levels due to knockdown of this compound synthase . This suggests that this compound not only supports metabolic processes but also acts as a protective agent for cancer cells under stress conditions.

Antibiotic Development

2.1 Targeting this compound Synthetase (PurC)

this compound synthetase (PurC) has emerged as a promising target for developing novel antibiotics, particularly against Mycobacterium abscessus, a pathogen known for its resistance to conventional treatments. Fragment-based drug discovery approaches have identified new inhibitors that show potent binding affinities to PurC, demonstrating the potential for selective inhibition of bacterial enzymes while sparing human counterparts . This specificity is vital for minimizing side effects and enhancing treatment efficacy.

2.2 Inhibitor Development

Recent studies have reported the development of 4-amino-6-(pyrazol-4-yl)pyrimidine-based inhibitors targeting MabPurC, showcasing effective strategies for drug design through fragment elaboration techniques . These compounds have demonstrated promising inhibitory effects against both Mab and Mycobacterium tuberculosis (Mtb), highlighting their potential utility in treating drug-resistant infections.

Biomarker Potential

3.1 Oncometabolite Detection

this compound has been identified as a potential biomarker for oral cancer, detectable in the nails of affected patients. This application underscores the metabolite's relevance not only in metabolic pathways but also in clinical diagnostics . The ability to detect this compound non-invasively opens avenues for early cancer detection and monitoring treatment efficacy.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: PKM2 Activation by this compound

In a controlled laboratory setting, researchers observed that increasing concentrations of this compound led to enhanced PKM2 activity in HeLa cells under glucose deprivation conditions. This finding was pivotal in linking metabolic alterations with cancer proliferation and survival strategies .

Case Study 2: Antibiotic Discovery Against Mab

A fragment-based screening approach targeting PurC resulted in the identification of novel inhibitors with nanomolar binding affinities. These inhibitors were further optimized through structural modifications based on crystallographic data, providing a robust framework for antibiotic development against resistant strains .

Mécanisme D'action

Phosphoribosylaminoimidazolesuccinocarboxamide exerts its effects by participating in the de novo purine nucleotide biosynthesis pathway. It activates pyruvate kinase isoform M2 in an isozyme-selective manner, promoting cancer cell survival in glucose-limited conditions . The compound binds to pyruvate kinase isoform M2, stimulating its activity and enhancing the metabolic reprogramming of cancer cells .

Comparaison Avec Des Composés Similaires

Phosphoribosylaminoimidazolesuccinocarboxamide est unique dans son rôle d'intermédiaire dans la voie de biosynthèse des purines. Des composés similaires comprennent :

5-Aminoimidazole-4-carboxyribonucléotide : Un autre intermédiaire dans la voie de biosynthèse des purines, qui est converti en phosphoribosylaminoimidazolesuccinocarboxamide par l'enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthétase.

Adénosine triphosphate : Un substrat dans la synthèse de phosphoribosylaminoimidazolesuccinocarboxamide, qui fournit l'énergie nécessaire à la réaction.

L-Aspartate : Un autre substrat dans la synthèse de phosphoribosylaminoimidazolesuccinocarboxamide, qui contribue à la formation du composé.

Phosphoribosylaminoimidazolesuccinocarboxamide est unique dans sa capacité à stimuler la pyruvate kinase isoforma M2, ce qui n'est pas une caractéristique partagée par les autres composés similaires .

Activité Biologique

SAICAR (succinyl-5-aminoimidazole-4-carboxamide-1-ribose-5′-phosphate) is a crucial intermediate in the de novo purine nucleotide biosynthesis pathway. It plays a significant role in cellular metabolism, particularly in proliferating cells, and has been shown to interact with various proteins, notably the pyruvate kinase isoform M2 (PKM2). This interaction is essential for understanding the biological activity of this compound, especially in the context of cancer cell metabolism and proliferation.

- PKM2 Activation : this compound binds to PKM2, inducing its protein kinase activity. This activation is necessary for phosphorylating over 100 human proteins, primarily protein kinases, which are involved in various signaling pathways related to cell proliferation and survival .

- Cell Proliferation : The interaction between this compound and PKM2 facilitates sustained activation of the Erk1/2 signaling pathway, which is crucial for mitogen-induced cell proliferation. Elevated levels of this compound have been observed in glucose-starved cancer cells, suggesting its role as a metabolic signal linking nutrient availability to cell growth .

- Feedback Mechanism : Activated Erk1/2 can phosphorylate PKM2, enhancing its binding affinity for this compound. This creates a positive feedback loop that reinforces the proliferative signaling in conditions where glucose is limited .

Research Findings

In a comprehensive study, researchers demonstrated that:

- This compound Accumulation : In HeLa cells subjected to glucose deprivation, an increase in this compound concentration was correlated with elevated phosphorylation of histone H3 at T11 and increased Myc expression. This indicates that this compound not only serves as a metabolic intermediate but also as a signaling molecule that influences gene expression related to cell proliferation .

- Protein Microarray Analysis : Protein microarray experiments indicated that PKM2-SAICAR complex phosphorylates numerous proteins involved in critical cellular processes, thereby linking metabolic status to cellular signaling pathways .

Case Studies

Several case studies have highlighted the importance of this compound in cancer biology:

- Cancer Cell Survival : Synthetic this compound was shown to stimulate PKM2's activity under low glucose conditions, promoting cancer cell survival. This finding emphasizes the role of metabolic intermediates in cancer progression and adaptation to nutrient stress .

- Thermal Stability Studies : Molecular dynamics simulations have provided insights into the structural stability of this compound synthetase across different temperature conditions. These studies indicate how variations in temperature affect enzyme stability and function, which may have implications for understanding metabolic regulation under stress conditions .

Data Table: Summary of Key Research Findings on this compound

Propriétés

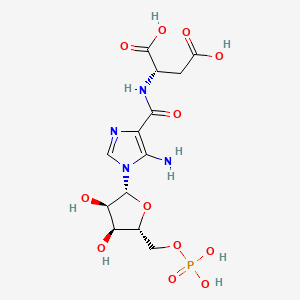

IUPAC Name |

(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4O12P/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27)/t4-,5+,8+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGHJTUZRHGAC-ZZZDFHIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)C(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N4O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184404 | |

| Record name | SAICAR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | SAICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3031-95-6 | |

| Record name | SAICAR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3031-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SAICAR | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SAICAR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAICAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1PVR64RIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SAICAR | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000797 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.